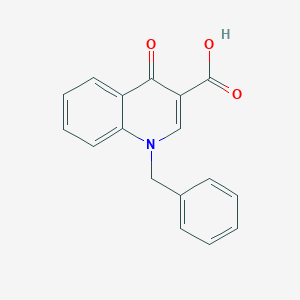

1-苄基-4-氧代-1,4-二氢喹啉-3-羧酸

描述

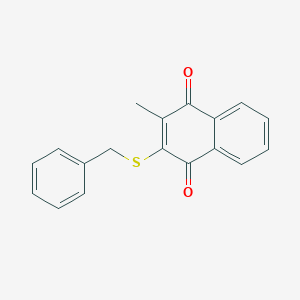

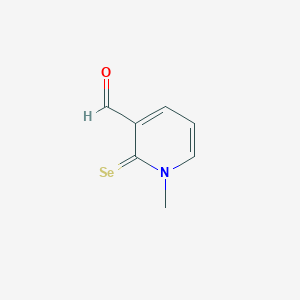

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound that has been mentioned in various contexts in the scientific literature . It is a derivative of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is known to be a novel HIV-1 integrase strand transfer inhibitor .

Synthesis Analysis

The synthesis of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives has been reported in several studies . For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid were synthesized and characterized by IR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be analyzed using various techniques. The compound has a molecular weight of 279.3 . The InChIKey, which is a unique identifier for chemical substances, for this compound is ILNJBIQQAIIMEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be found in various databases. For instance, the compound has a molecular weight of 279.3 . The InChIKey, which is a unique identifier for chemical substances, for this compound is ILNJBIQQAIIMEY-UHFFFAOYSA-N .科学研究应用

抗菌应用

1-苄基-4-氧代-1,4-二氢喹啉-3-羧酸是喹诺酮类药物家族的一部分,以其抗菌特性而闻名。该化合物可用于开发新型抗生素,特别是针对耐药菌株。 其作用机制通常涉及抑制细菌 DNA 旋转酶或拓扑异构酶 IV,这两种酶对 DNA 复制和转录至关重要 .

抗癌研究

喹啉类化合物,包括该化合物,因其潜在的抗癌特性而被研究。它们可以作为激酶抑制剂,破坏癌细胞依赖的生长和存活的信号通路。 对 1-苄基-4-氧代-1,4-二氢喹啉-3-羧酸的特定抗癌应用的研究可能导致针对各种癌症类型的新型治疗方法 .

抗病毒药物开发

喹诺酮类的结构特征使其成为抗病毒药物开发的合适候选药物。 1-苄基-4-氧代-1,4-二氢喹啉-3-羧酸可以被修饰为靶向病毒酶或蛋白,有可能导致针对 HIV 等疾病的治疗方法,因为一些喹诺酮类药物已显示出作为 HIV-1 整合酶链转移抑制剂的有效性 .

抗炎剂

喹诺酮类药物因其抗炎潜力而被探索,抗炎潜力通常是通过抑制促炎细胞因子来介导的。 可以研究所讨论的化合物在减少炎症方面的有效性,可能通过大麻素受体 2 配体发挥作用 .

心血管药物研究

一些喹诺酮类药物已被发现具有强心作用,这可能对治疗心力衰竭有益。 对 1-苄基-4-氧代-1,4-二氢喹啉-3-羧酸的研究可能会发现改善心脏收缩力的新应用,或作为治疗其他心血管疾病的药物 .

囊性纤维化治疗

该化合物对细菌种群和生物膜形成的潜在影响使其成为研究囊性纤维化治疗方法的候选药物。 它可能有助于控制慢性细菌感染并减少与该疾病相关的浓稠粘液 .

衍生物的合成

1-苄基-4-氧代-1,4-二氢喹啉-3-羧酸中的羧酸基团允许合成多种衍生物。 这些衍生物可以通过在喹啉核的不同位置修饰化合物来针对上述各种治疗应用进行定制 .

化学生物学和机制研究

作为一种生物活性支架,1-苄基-4-氧代-1,4-二氢喹啉-3-羧酸可用于化学生物学研究,以了解小分子与生物系统的相互作用。 它可以作为机制研究中的工具化合物,以阐明其生物活性所涉及的通路和分子靶点 .

作用机制

Target of Action

The primary target of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the HIV-1 integrase strand transfer inhibitor . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

The compound interacts with its target by inhibiting the action of the HIV-1 integrase enzyme . This inhibition prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus.

Biochemical Pathways

The affected pathway is the HIV replication cycle , specifically the integration step. By inhibiting the integrase enzyme, the compound disrupts this pathway and prevents the virus from replicating within the host cells .

Result of Action

The molecular effect of the compound’s action is the inhibition of the HIV-1 integrase enzyme . On a cellular level, this results in the prevention of viral DNA integration and subsequent replication within the host cells. This can lead to a decrease in viral load and potentially slow the progression of HIV infection.

生化分析

Biochemical Properties

It is known that 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, a related compound, is a novel HIV-1 integrase strand transfer inhibitor . This suggests that 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may also interact with enzymes and proteins involved in biochemical reactions.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-benzyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-16-13-8-4-5-9-15(13)18(11-14(16)17(20)21)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWROOWBCZEPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301587 | |

| Record name | 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-86-1 | |

| Record name | NSC144504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)

![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)

![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)